molecular formula C4H10Cl2N2O B15222534 3-Aminopyrrolidin-2-one dihydrochloride

3-Aminopyrrolidin-2-one dihydrochloride

Cat. No.: B15222534
M. Wt: 173.04 g/mol
InChI Key: NSTZYOMKSDKDPM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminopyrrolidin-2-one dihydrochloride typically involves the amination and cyclization of functionalized acyclic substrates. One common method includes the oxidation of pyrrolidine derivatives . Another approach involves the ring expansion of β-lactams or cyclopropylamides .

Industrial Production Methods: Industrial production of this compound often employs large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may involve the use of specific oxidants and additives to achieve the desired product selectively .

Chemical Reactions Analysis

Types of Reactions: 3-Aminopyrrolidin-2-one dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrrolidinones, carboxylic acids, and amine derivatives .

Mechanism of Action

The mechanism of action of 3-Aminopyrrolidin-2-one dihydrochloride involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or activator, depending on the context. The compound’s effects are mediated through its ability to form stable complexes with metal ions and other biomolecules, influencing various biochemical pathways .

Comparison with Similar Compounds

  • 3-Aminopyrrolidine dihydrochloride
  • 3-Aminopiperidin-2-one
  • 4-Aminopiperidine
  • 2-Aminopyridine

Comparison: 3-Aminopyrrolidin-2-one dihydrochloride is unique due to its specific structural features and reactivity. Compared to 3-Aminopyrrolidine dihydrochloride, it has a more rigid ring structure, which can influence its binding affinity and selectivity in biochemical applications. 3-Aminopiperidin-2-one and 4-Aminopiperidine have different ring sizes, affecting their chemical properties and uses. 2-Aminopyridine, while similar in some respects, has a different heterocyclic structure, leading to distinct reactivity and applications .

Properties

Molecular Formula

C4H10Cl2N2O

Molecular Weight

173.04 g/mol

IUPAC Name

3-aminopyrrolidin-2-one;dihydrochloride

InChI

InChI=1S/C4H8N2O.2ClH/c5-3-1-2-6-4(3)7;;/h3H,1-2,5H2,(H,6,7);2*1H

InChI Key

NSTZYOMKSDKDPM-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C1N.Cl.Cl

Origin of Product

United States

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